molecular formula C31H41N5O4S B3319022 Unii-5L23QW29H9 CAS No. 1051463-15-0

Unii-5L23QW29H9

Cat. No.: B3319022
CAS No.: 1051463-15-0
M. Wt: 579.8 g/mol
InChI Key: VEVJHMLOQMQSSE-QQJNOOCOSA-N
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Description

Unii-5L23QW29H9, also known by its chemical name 5-thiazolylmethyl N-((1R,4R)-4-(((2S)-2-amino-4-(4-morpholinyl)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)carbamate, is a compound of interest in various scientific fields, including pharmaceuticals, biotechnology, and materials science. It has a molecular formula of C31H41N5O4S and a molecular weight of 579.8 g/mol.

Chemical Reactions Analysis

Unii-5L23QW29H9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Unii-5L23QW29H9 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications and is being investigated for its efficacy in treating certain diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Unii-5L23QW29H9 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in its biological and therapeutic effects.

Comparison with Similar Compounds

Unii-5L23QW29H9 can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:

  • 5-thiazolylmethyl N-((1R,4R)-4-(((2S)-2-amino-4-(4-morpholinyl)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)carbamate
  • Other carbamate derivatives : These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-amino-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O4S/c32-29(13-14-36-15-17-39-18-16-36)30(37)34-26(19-24-7-3-1-4-8-24)11-12-27(20-25-9-5-2-6-10-25)35-31(38)40-22-28-21-33-23-41-28/h1-10,21,23,26-27,29H,11-20,22,32H2,(H,34,37)(H,35,38)/t26-,27-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVJHMLOQMQSSE-QQJNOOCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051463-15-0
Record name Cobicistat impurity 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-THIAZOLYLMETHYL N-((1R,4R)-4-(((2S)-2-AMINO-4-(4-MORPHOLINYL)-1-OXOBUTYL)AMINO)-5-PHENYL-1-(PHENYLMETHYL)PENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L23QW29H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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